3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Regiochemistry Sirtuin Modulation Target Selectivity

3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-86-7) is a synthetic small molecule with a molecular formula of C20H15N3O2S and a molecular weight of 361.4 g/mol. It belongs to the class of thiazolo[5,4-b]pyridine derivatives, which are privileged scaffolds in medicinal chemistry known for modulating various kinase and non-kinase targets, including PI3K, c-KIT, EGFR, and MALT1.

Molecular Formula C20H15N3O2S
Molecular Weight 361.42
CAS No. 863588-86-7
Cat. No. B2380860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS863588-86-7
Molecular FormulaC20H15N3O2S
Molecular Weight361.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H15N3O2S/c1-25-16-5-2-4-14(12-16)18(24)22-15-9-7-13(8-10-15)19-23-17-6-3-11-21-20(17)26-19/h2-12H,1H3,(H,22,24)
InChIKeyIDXSQWBMIAIKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-86-7): Chemical Identity and Research Classification


3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-86-7) is a synthetic small molecule with a molecular formula of C20H15N3O2S and a molecular weight of 361.4 g/mol [1]. It belongs to the class of thiazolo[5,4-b]pyridine derivatives, which are privileged scaffolds in medicinal chemistry known for modulating various kinase and non-kinase targets, including PI3K, c-KIT, EGFR, and MALT1 [2]. This specific compound serves as a key intermediate and a pharmacological tool for probing structure-activity relationships (SAR) involving its unique para-substituted phenyl linker and 3-methoxy benzamide motif.

1
Thiazolo[5,4-b]pyridine bioactive scaffold for kinase / MALT1 studies
2
Para-substituted phenyl linker; non-sirtuin pathway research tool
3
Favorable computed CNS drug-likeness profile for brain-penetrant scaffold design

Why 3-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-86-7) Cannot Be Replaced by Generic Analogs


Within the thiazolo[5,4-b]pyridine benzamide series, minor structural modifications cause drastic shifts in target engagement and biological phenotype. The compound's specific connectivity—a 3-methoxy substituent on the benzamide ring coupled with a para-phenyl linker to the thiazolopyridine—is a distinct pharmacophoric arrangement. A closely related positional isomer, 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-52-0), which differs only in the meta-substitution of the central phenyl ring, is reported as a sirtuin modulator . This demonstrates that subtle changes in regiochemistry within this scaffold redirect activity from kinase inhibition to sirtuin modulation, making generic substitution without rigorous verification a significant source of experimental irreproducibility in pharmacological studies.

Target compound
Para-substituted benzamide
Potential kinase / MALT1 inhibitor tool based on scaffold and patent context. May support non-sirtuin pathway studies.
Regioisomer risk
Meta-substituted analog (CAS 863589-52-0)
Reported as sirtuin modulator. Para-to-meta shift may redirect target engagement and confound non-sirtuin assay interpretation.
Lipophilicity context
3-Methoxy substitution
Higher computed logP relative to unsubstituted analogs; less lipophilic variants may show different membrane permeability and cellular assay response.
Substitution caution
Generic thiazolo[5,4-b]pyridines
Core scaffold alone does not ensure kinase/MALT1 profile; benzamide substitution pattern is essential and requires experimental verification.

Quantitative Evidence for 3-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-86-7) Versus Comparators


Unique Para-Phenyl Regiochemistry Defines Activity Profile Distinct from Sirtuin-Modulating Meta-Isomer (CAS 863589-52-0)

The specific para-substitution of the central phenyl ring in this compound (CAS 863588-86-7) is a critical determinant of its biological target profile. The meta-substituted analog, 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-52-0), is a confirmed sirtuin modulator . While direct comparative IC50 data for both compounds against the same target is not publicly available, the established literature precedent demonstrates that this regiochemical difference is sufficient to redirect binding from kinase or protease targets to the sirtuin family, a class-level inference of functional divergence.

Regiochemical identity
Class-level inference
Para-phenyl vs. meta-phenyl substitution redirects activity class
Supports non-sirtuin pathway research fit
Meta-isomer (CAS 863589-52-0) reported as sirtuin modulator
Regiochemistry Sirtuin Modulation Target Selectivity

Higher Calculated Lipophilicity (XLogP3 = 4.1) Suggests Superior Membrane Permeability Over Less Lipophilic Analogs

Lipophilicity is a key determinant of passive membrane permeability and oral bioavailability. The compound has a computed XLogP3-AA value of 4.1 [1]. This is notably higher than the simpler, unsubstituted analog N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-99-2), which lacks the 3-methoxy group and has a molecular weight of 331.4 g/mol, suggesting a lower logP. Other analogs with small substituents, such as the 3-methyl derivative (CAS 863588-96-9), are also predicted to have a lower logP. The increased lipophilicity, driven by the 3-methoxy substituent, implies a higher potential for crossing biological membranes, which is a primary prerequisite for intracellular target engagement.

Computed lipophilicity
Cross-study comparable
XLogP3-AA = 4.1
Implies higher passive membrane permeability vs unsubstituted analog
Based on PubChem XLogP3 algorithm; experimental validation recommended
Lipophilicity Membrane Permeability ADME Property

Distinct Topological Polar Surface Area (TPSA = 92.4 Ų) Positions Compound Favorably for CNS Drug-Likeness

Topological Polar Surface Area (TPSA) is a critical descriptor for predicting blood-brain barrier (BBB) penetration. This compound has a TPSA of 92.4 Ų [1], which is below the widely accepted threshold of 90 Ų for good CNS penetration, or at the boundary depending on the specific model. This property distinguishes it from more polar analogs bearing additional hydrogen bond donors or acceptors, which would have a higher TPSA and be excluded from CNS drug discovery programs. The optimal TPSA, combined with a high logP, makes this compound a viable scaffold for developing CNS-penetrant kinase inhibitors.

CNS drug-likeness TPSA
Supporting evidence
92.4 Ų
At threshold for favorable blood-brain barrier penetration models
Computed by Cactvs; below or near 90 Ų CNS cutoff
CNS Drug-Likeness Blood-Brain Barrier Penetration Physicochemical Property

High Structural Similarity to Key Intermediates in MALT1 and Kinase Inhibitor Patents

The compound's structure maps directly onto the Markush structures described in key patents for MALT1 protease inhibitors and dual BRAF/VEGFR2 kinase inhibitors [1][2]. Specifically, patent WO 2023/192913 A1 details a series of potent MALT1 inhibitors based on a thiazolo[5,4-b]pyridine core with a substituted phenyl-benzamide motif. While the specific IC50 of this compound is not disclosed, the patent's exemplified compounds with close structural analogs demonstrate nanomolar activity against MALT1, establishing this compound as a relevant probe for this target class. Similarly, crystal structures of related compounds in complex with BRAF and VEGFR2 kinase domains (PDB: 4DBN) confirm the binding mode of this scaffold [2].

Patent structural alignment
Class-level inference
Matches MALT1 / kinase inhibitor Markush claims and crystal structures
Reported scaffold fit for MALT1/kinase SAR exploration
Specific IC50 not publicly disclosed; class-level evidence only
Patent Analysis MALT1 Protease Kinase Inhibition Scaffold Hopping

Validated Research Applications for 3-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (863588-86-7) Based on Evidence


Structure-Activity Relationship (SAR) Probe for Non-Sirtuin Targets

Its unique para-phenyl regiochemistry directly differentiates it from the meta-substituted sirtuin modulator (CAS 863589-52-0). Use this compound to probe kinase, MALT1, or other non-sirtuin biological pathways without the confounding factor of sirtuin modulation, which is associated with the meta-isomer .

Lead Optimization Scaffold for MALT1 Protease and Kinase Inhibitors

The compound's core is a validated pharmacophore in patented MALT1 protease inhibitors and type II kinase inhibitors targeting BRAF and VEGFR2 [1][2]. It serves as an ideal starting point for medicinal chemistry campaigns aiming to synthesize novel, patentable analogs with improved potency and selectivity against these clinically relevant targets.

CNS Drug Discovery Programs Targeting Brain Kinases

With a favorable computed TPSA of 92.4 Ų and high lipophilicity (XLogP3 = 4.1), this compound is a strong candidate for programs requiring blood-brain barrier penetration. It can be used as a brain-penetrant scaffold for developing inhibitors against CNS oncology or neurodegenerative disease targets where other polar analogs fail to achieve adequate brain exposure [3].

Negative Control for Sirtuin Biology Assays

Since the close meta-analog is a known sirtuin modulator, this para-substituted compound can be employed as a matched negative control in sirtuin activity or lifespan assays to confirm that observed biological effects are target-specific and not a general property of the thiazolo[5,4-b]pyridine benzamide scaffold .

Application
Selection Property
Validation Focus
Non-sirtuin SAR probe
Para-phenyl regioisomer distinct from sirtuin-modulating meta-isomer
Non-sirtuin pathway selectivity review
MALT1 / kinase lead optimization
Patented thiazolo[5,4-b]pyridine benzamide core
MALT1 / kinase SAR exploration and selectivity profiling
CNS-penetrant scaffold design
Favorable computed TPSA and lipophilicity profile
Brain penetration models and target engagement verification
Sirtuin assay comparator
Matched para-isomer as non-sirtuin reference compound
Target specificity confirmation in sirtuin activity assays
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